Cas no 154237-18-0 (5-(4-Fluorophenyl)nicotinonitrile)
5-(4-Fluorophenyl)nicotinonitrile Chemical and Physical Properties
Names and Identifiers
-
- 5-(4-Fluorophenyl)nicotinonitrile
- 4-(4-Fluoro-phenyl)-pyridine-2-carbonitrile
- 5-(4-FLUOROPHENYL)PYRIDINE-3-CARBONITRILE
- A1-53482
- DB-295725
- SB54924
- SCHEMBL6085958
- DTXSID20622900
- CS-0447352
- 154237-18-0
- J-516250
-
- MDL: MFCD24386157
- Inchi: 1S/C12H7FN2/c13-12-3-1-10(2-4-12)11-5-9(6-14)7-15-8-11/h1-5,7-8H
- InChI Key: ZRHFEKRFDPUAMI-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1C=NC=C(C#N)C=1
Computed Properties
- Exact Mass: 198.05932639g/mol
- Monoisotopic Mass: 198.05932639g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 36.7Ų
5-(4-Fluorophenyl)nicotinonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM173253-1g |
4-(4-Fluoro-phenyl)-pyridine-2-carbonitrile |
154237-18-0 | 95% | 1g |
$624 | 2021-08-05 | |
| Apollo Scientific | PC446110-1g |
4-(4-Fluorophenyl)pyridine-2-carbonitrile |
154237-18-0 | 95+% | 1g |
£283.00 | 2023-09-01 | |
| Chemenu | CM173253-1g |
4-(4-Fluoro-phenyl)-pyridine-2-carbonitrile |
154237-18-0 | 95% | 1g |
$624 | 2022-06-12 | |
| Matrix Scientific | 130132-1g |
4-(4-Fluoro-phenyl)-pyridine-2-carbonitrile, 95%+ |
154237-18-0 | 95% | 1g |
$702.00 | 2023-09-07 | |
| eNovation Chemicals LLC | Y1109974-1g |
4-(4-Fluorophenyl)pyridine-2-carbonitrile |
154237-18-0 | 95% | 1g |
$550 | 2024-05-23 | |
| eNovation Chemicals LLC | Y1109974-1g |
4-(4-Fluorophenyl)pyridine-2-carbonitrile |
154237-18-0 | 95% | 1g |
$550 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1109974-1g |
4-(4-Fluorophenyl)pyridine-2-carbonitrile |
154237-18-0 | 95% | 1g |
$550 | 2025-02-22 |
5-(4-Fluorophenyl)nicotinonitrile Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on 5-(4-Fluorophenyl)nicotinonitrile
Introduction to 5-(4-Fluorophenyl)nicotinonitrile (CAS No. 154237-18-0)
5-(4-Fluorophenyl)nicotinonitrile, identified by the chemical compound code CAS No. 154237-18-0, is a significant intermediate in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the class of nitrile derivatives, characterized by its unique structural framework that combines a pyridine ring with a fluorophenyl substituent. The presence of the fluorine atom at the para position of the phenyl ring introduces a level of electronic and steric modulation, making it a valuable scaffold for designing novel bioactive molecules.
The structural motif of 5-(4-Fluorophenyl)nicotinonitrile has garnered considerable attention in recent years due to its potential applications in medicinal chemistry. The pyridine core is a privileged scaffold in drug discovery, frequently found in active pharmaceutical ingredients (APIs) due to its ability to engage in hydrogen bonding interactions and its favorable metabolic stability. The incorporation of a nitrile group further enhances the compound's reactivity, enabling diverse chemical transformations that can be exploited for molecular diversification.
One of the most compelling aspects of 5-(4-Fluorophenyl)nicotinonitrile is its role as a precursor in the synthesis of more complex pharmacophores. The fluorine atom at the 4-position of the phenyl ring exerts a strong electron-withdrawing effect, which can modulate the electronic properties of the adjacent pyridine ring. This modulation is particularly useful in fine-tuning binding affinities and selectivity in drug design. Recent studies have highlighted its utility in developing kinase inhibitors, where the fluorinated aromatic system contributes to improved target engagement and reduced off-target effects.
In the realm of academic research, 5-(4-Fluorophenyl)nicotinonitrile has been employed in various synthetic methodologies, including cross-coupling reactions and transition-metal-catalyzed transformations. These reactions are pivotal in constructing intricate molecular architectures that mimic natural products or exhibit novel biological activities. For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling has been utilized to introduce aryl groups at different positions of the pyridine ring, expanding the chemical space for drug discovery.
The pharmacological profile of derivatives derived from 5-(4-Fluorophenyl)nicotinonitrile has been extensively explored in preclinical studies. Researchers have demonstrated its potential as an antiviral agent by leveraging its ability to interfere with viral polymerase enzymes. The nitrile group serves as a reactive site for covalent binding to key residues in viral proteins, thereby inhibiting replication. Additionally, its structural features have been exploited in designing small-molecule inhibitors targeting bacterial enzymes, showcasing its versatility as a pharmacological tool.
Advances in computational chemistry have further enhanced the utility of 5-(4-Fluorophenyl)nicotinonitrile as a building block. Molecular docking simulations and quantum mechanical calculations have provided insights into its interactions with biological targets, aiding in rational drug design. These computational approaches have revealed that subtle modifications around the pyridine ring can significantly alter binding affinities and selectivity profiles, guiding synthetic efforts toward more potent and selective drug candidates.
The industrial significance of 5-(4-Fluorophenyl)nicotinonitrile cannot be overstated. Its synthesis involves well-established organic chemistry protocols, ensuring scalability for large-scale production. Pharmaceutical companies and contract research organizations (CROs) frequently utilize this compound as an intermediate in multi-step syntheses of APIs. Its stability under various storage conditions and compatibility with standard purification techniques make it an attractive choice for industrial applications.
Recent innovations in green chemistry have also influenced the synthesis of 5-(4-Fluorophenyl)nicotinonitrile. Researchers are exploring solvent-free reactions and catalytic systems that minimize waste generation while maintaining high yields. These sustainable approaches align with global efforts to reduce the environmental footprint of chemical manufacturing processes.
The future prospects for 5-(4-Fluorophenyl)nicotinonitrile are promising, with ongoing research focusing on expanding its applications beyond traditional pharmaceuticals. Its potential use in materials science, particularly as a precursor for conductive polymers and organic semiconductors, has emerged as an exciting avenue for exploration. The unique electronic properties imparted by the fluorine substituent make it an ideal candidate for developing advanced materials with tailored functionalities.
In conclusion, 5-(4-Fluorophenyl)nicotinonitrile (CAS No. 154237-18-0) represents a cornerstone compound in modern chemical synthesis and drug discovery. Its structural versatility, coupled with its pharmacological relevance, positions it as a critical intermediate for developing innovative therapeutic agents. As research continues to uncover new applications and synthetic methodologies, this compound is poised to remain at the forefront of scientific innovation.
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